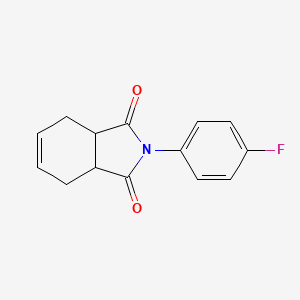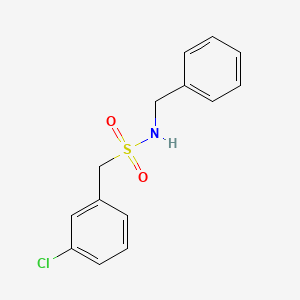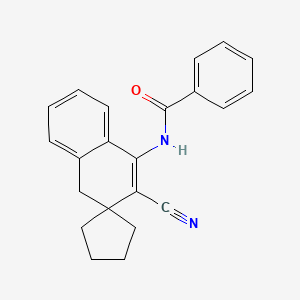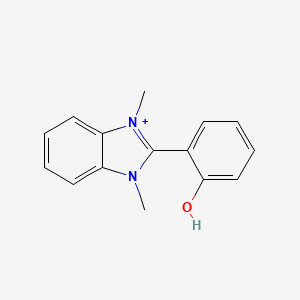![molecular formula C15H11N5O5S B11108920 N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a nitro group, and a thiophene ring, making it an interesting subject for chemical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole derivative with hydrazine derivatives under mild conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki coupling, using appropriate thiophene boronic acids and palladium catalysts.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving condensation reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the indole and thiophene rings.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its indole moiety, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.
Polymer Additives: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism by which N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: It can interact with specific biomolecules, resulting in fluorescence emission that can be detected and used for imaging.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-2-carboxamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-({N’-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide imparts unique electronic properties, making it distinct from its analogs with benzene or pyridine rings. This uniqueness can be leveraged in applications requiring specific electronic or structural characteristics.
Properties
Molecular Formula |
C15H11N5O5S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H11N5O5S/c21-12(7-16-14(22)11-2-1-5-26-11)18-19-13-9-6-8(20(24)25)3-4-10(9)17-15(13)23/h1-6,17,23H,7H2,(H,16,22) |
InChI Key |
PDSHWBZFGAWYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11108840.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108847.png)


![(2E)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11108857.png)

![N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B11108867.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-3,5-dimethylphenol)](/img/structure/B11108870.png)

![2-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108878.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
